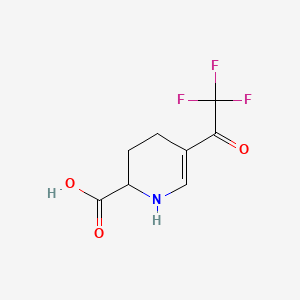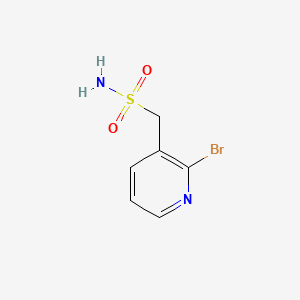
5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid (TFATP2C) is an organic compound that has been widely studied due to its potential applications in various fields of science. TFATP2C is a derivative of the pyridine nucleus, which is an aromatic heterocyclic compound that has been used in many areas of research. The compound is a white crystalline solid with a molar mass of 208.18 g/mol. It has been found to be useful in a variety of synthetic processes due to its versatility and stability.
科学的研究の応用
5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as a precursor for the synthesis of various compounds, such as the anti-inflammatory drug ibuprofen, as well as a number of other pharmaceuticals. Additionally, 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid has been used in the synthesis of polymers, catalysts, and other materials. It has also been used in the synthesis of other organic compounds, such as the anti-cancer drug doxorubicin.
作用機序
The mechanism of action of 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid is still under investigation. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting this enzyme, 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid may be effective in the treatment of inflammation and other related diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid are still under investigation, but it is believed that the compound may have a number of beneficial effects. Studies have suggested that 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid may be effective in reducing inflammation and pain, as well as providing antioxidant and neuroprotective effects. Additionally, the compound has been found to have anticonvulsant and antinociceptive properties, suggesting that it may be useful in the treatment of seizure disorders and other neurological conditions.
実験室実験の利点と制限
5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid is its stability, as it is relatively stable in a variety of conditions. Additionally, 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid is relatively easy to synthesize, making it an attractive choice for a variety of research applications. However, the compound is also limited by its relatively low solubility in water, making it difficult to work with in some experiments.
将来の方向性
The potential applications of 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid are still being explored, and there are a number of possible future directions for research. One potential area of research is the development of new synthetic methods for the production of 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, research could be conducted to explore the potential use of 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid as a catalyst in organic synthesis.
合成法
5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid can be synthesized through a number of methods, including the reaction of trifluoroacetic anhydride with 1,2,3,4-tetrahydropyridine-2-carboxylic acid in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified by column chromatography. Alternatively, 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid can also be synthesized through the reaction of trifluoroacetic anhydride with 1,2,3,4-tetrahydropyridine-2-carboxylic acid in the presence of an acid catalyst such as p-toluenesulfonic acid.
特性
IUPAC Name |
5-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3/c9-8(10,11)6(13)4-1-2-5(7(14)15)12-3-4/h3,5,12H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHVNYRTVLULFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CNC1C(=O)O)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)


![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)
![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)
![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)

![tert-butyl 2-[(2-cyclopropylethyl)sulfanyl]-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6605560.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid](/img/structure/B6605571.png)
![N-{[4-(difluoromethyl)phenyl]methyl}-2-oxo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6605573.png)